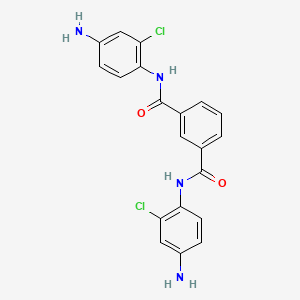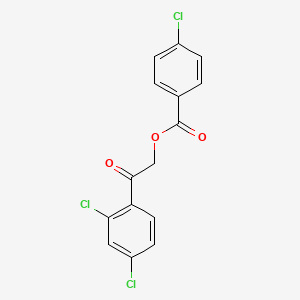
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide, also known as N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. It may also affect the expression of certain genes that are involved in these processes.
Biochemical and Physiological Effects:
Studies have shown that N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide has a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and affect the expression of certain genes. It may also have other effects on the body that are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide is that it has been shown to have anti-cancer properties. This makes it a promising compound for further research in the field of cancer treatment. However, there are also limitations to its use in lab experiments. For example, it may have toxic effects on certain cells and may not be suitable for use in certain types of experiments.
Orientations Futures
There are many potential future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide. Some possible areas of research include:
1. Further studies on the mechanism of action of the compound to better understand how it affects cancer cells and inflammation.
2. Development of new methods for synthesizing the compound that are more efficient and cost-effective.
3. Studies on the potential use of the compound in combination with other drugs or treatments for cancer and inflammatory diseases.
4. Research on the potential toxic effects of the compound on different types of cells and tissues.
5. Studies on the pharmacokinetics and pharmacodynamics of the compound to better understand its effects on the body.
Conclusion:
In conclusion, N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide is a promising compound that has potential applications in various fields of scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further research in the treatment of these diseases. However, there are also limitations to its use in lab experiments, and further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide involves the reaction of 4-bromo-2,6-dimethylaniline with 3,4-dimethylbenzoyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-10-5-6-14(7-11(10)2)17(20)19-16-12(3)8-15(18)9-13(16)4/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNKFLPVVOJMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2C)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2,6-dimethylphenyl)-3,4-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)propanamide](/img/structure/B5763997.png)

![4-[3-(benzyloxy)benzyl]thiomorpholine](/img/structure/B5764013.png)

![N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5764031.png)



![1-benzyl-4-(4-ethyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5764054.png)
![2-thiophenecarbaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5764063.png)

![2-chloro-5-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B5764067.png)
![N-(2-methoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5764069.png)
